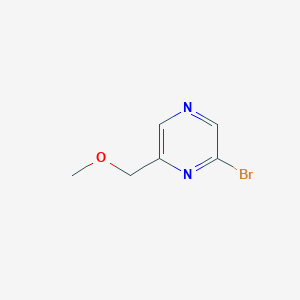
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide is a complex organic compound with the molecular formula C19H14Br3NO2 . It is known for its unique structure, which includes a naphthyloxy group and a tribromoethyl group attached to a benzamide core. This compound is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide typically involves the reaction of 1-naphthol with 2,2,2-tribromoethanol in the presence of a base to form the naphthyloxyethyl intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The tribromoethyl group can participate in nucleophilic substitution reactions, where one or more bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield 2,2,2-tribromo-1-(1-naphthyloxy)ethanol and benzoic acid .
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The tribromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The naphthyloxy group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity . Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2,2-Tribromo-1-(2-naphthyloxy)ethyl)benzamide: Similar in structure but with the naphthyloxy group attached at a different position.
N-(2,2,2-Tribromo-1-(1-naphthylamino)ethyl)benzamide: Contains an amino group instead of an oxy group.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: A related compound with a sulfonamido group and different substituents.
Uniqueness
N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide is unique due to its combination of a tribromoethyl group and a naphthyloxy group attached to a benzamide core.
Eigenschaften
Molekularformel |
C19H14Br3NO2 |
|---|---|
Molekulargewicht |
528.0 g/mol |
IUPAC-Name |
N-(2,2,2-tribromo-1-naphthalen-1-yloxyethyl)benzamide |
InChI |
InChI=1S/C19H14Br3NO2/c20-19(21,22)18(23-17(24)14-8-2-1-3-9-14)25-16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18H,(H,23,24) |
InChI-Schlüssel |
LITLOTGPJXVKSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)
![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)

![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
